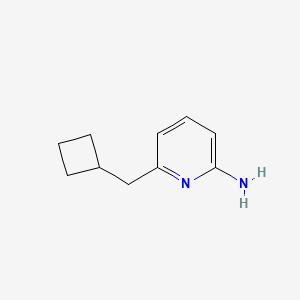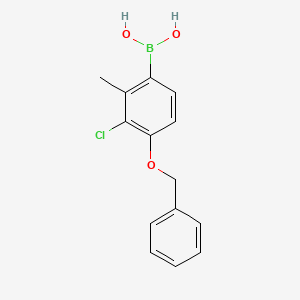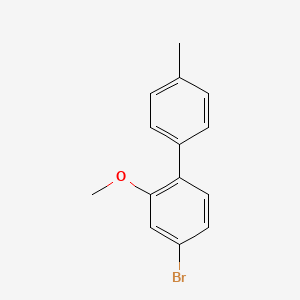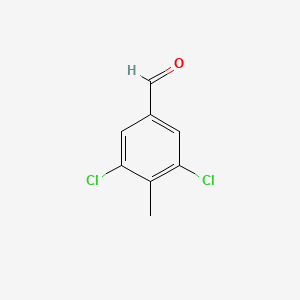
Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate is an organic compound with a molecular formula of C9H10BrNO3. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a methoxy group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate typically involves the bromination of 2-methoxypyridine followed by esterification. One common method involves the reaction of 2-methoxypyridine with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position. The resulting 5-bromo-2-methoxypyridine is then reacted with methyl chloroacetate in the presence of a base to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-bromo-6-methoxypyridin-4-yl)acetate
- Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate
- Methyl 2-(2-methoxypyridin-4-yl)acetate
Uniqueness
Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure can result in different reactivity and binding properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-3-6(4-9(12)14-2)7(10)5-11-8/h3,5H,4H2,1-2H3 |
Clave InChI |
YLXRCHCPANSDRL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)CC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)







